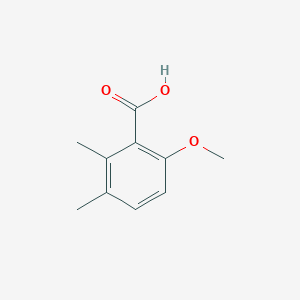

6-Methoxy-2,3-dimethyl-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

6-methoxy-2,3-dimethylbenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3,(H,11,12) |

InChI Key |

ANHVXQACLPPNSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Optimization for 6 Methoxy 2,3 Dimethyl Benzoic Acid

De Novo Synthesis Strategies for the 6-Methoxy-2,3-dimethyl-benzoic Acid Core

De novo synthesis, the construction of a complex molecule from simpler, acyclic precursors, offers a high degree of flexibility in introducing desired substitution patterns. For this compound, this approach involves the strategic formation of the benzene (B151609) ring with the required substituents in the correct positions.

Regioselective Functionalization Approaches

The regioselectivity of electrophilic aromatic substitution is heavily influenced by the directing effects of existing substituents on the benzene ring. libretexts.org The methoxy (B1213986) group (-OCH3) is a powerful activating and ortho, para-directing group, while alkyl groups like methyl (-CH3) are also activating and ortho, para-directing. In the target molecule, the methoxy group is at position 1, and the methyl groups are at positions 2 and 3. This arrangement presents a challenge for traditional electrophilic substitution on a pre-formed benzene ring due to competing directing effects.

To achieve the desired 2,3-dimethyl substitution pattern in the presence of a methoxy group, a multi-step approach is often necessary. This might involve the use of blocking groups to temporarily occupy positions that would otherwise be reactive, followed by their removal after the desired functionalization has been achieved. The inherent electronic properties of the substituents guide the synthetic design, where electron-donating groups activate the ring towards electrophilic attack. libretexts.org

Ring Construction and Annulation Techniques

Ring construction or annulation reactions provide a powerful alternative for assembling the substituted benzene ring from acyclic or simpler cyclic precursors. These methods can offer superior control over the final substitution pattern compared to functionalizing a pre-existing aromatic ring.

One conceptual approach involves a Diels-Alder reaction between a suitably substituted diene and a dienophile, followed by an aromatization step. For instance, a 1-methoxy-2,3-dimethyl-1,3-butadiene derivative could react with a dienophile containing a masked carboxylic acid functionality. Subsequent oxidation or elimination would then lead to the formation of the aromatic ring.

Another strategy involves the condensation of carbonyl compounds. For example, a sequence involving Claisen condensation or related reactions could be envisioned to construct a 1,3,5-tricarbonyl system that, upon cyclization and subsequent functionalization (methylation and methoxylation), could yield the desired core structure. While these de novo strategies are theoretically appealing for their control over regiochemistry, they can be lengthy and may require the synthesis of complex starting materials.

Precursor-Based Synthesis and Derivatization Pathways

Synthesizing this compound from commercially available or readily accessible precursors often represents a more practical and efficient approach. These methods leverage existing substituted benzene rings and introduce the remaining functional groups through well-established chemical transformations.

Carboxylation Reactions of Substituted Methoxy-dimethyl-benzenes

A direct and convergent approach to this compound is the carboxylation of 2,3-dimethylanisole (B146749). nih.govfishersci.cacymitquimica.comchemspider.comsigmaaldrich.com This transformation can be achieved through several methods, including directed ortho-metalation followed by quenching with carbon dioxide.

In a typical directed ortho-metalation-carboxylation sequence, the methoxy group of 2,3-dimethylanisole directs a strong base, such as an alkyllithium reagent (e.g., n-butyllithium), to deprotonate the ortho position (C6). The resulting aryllithium species is then reacted with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. Subsequent acidic workup yields the final product.

| Reactant | Reagent 1 | Reagent 2 | Product | Description |

| 2,3-Dimethylanisole | n-Butyllithium | Carbon Dioxide (CO2) | This compound | Directed ortho-metalation of 2,3-dimethylanisole followed by carboxylation. |

This method is highly regioselective due to the strong directing ability of the methoxy group. The choice of solvent, typically an ether such as tetrahydrofuran (B95107) (THF) or diethyl ether, and reaction temperature are critical for the success of the reaction, often requiring low temperatures to prevent side reactions.

Oxidation Protocols for Benzylic Moieties to the Carboxyl Group

An alternative precursor-based approach involves the oxidation of a benzylic group. For instance, if a precursor such as 6-methoxy-2,3-dimethyl-toluene were available, its benzylic methyl group could be oxidized to a carboxylic acid.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or a mixture of sodium dichromate (Na2Cr2O7) and sulfuric acid (H2SO4) are commonly employed for this transformation. youtube.com The reaction is typically carried out under heating in an aqueous solution.

| Starting Material | Oxidizing Agent | Product | Description |

| 6-Methoxy-2,3-dimethyl-toluene | Potassium Permanganate (KMnO4) | This compound | Oxidation of the benzylic methyl group to a carboxylic acid. |

| 6-Methoxy-2,3-dimethyl-toluene | Sodium Dichromate (Na2Cr2O7) / Sulfuric Acid (H2SO4) | This compound | Oxidation of the benzylic methyl group under acidic conditions. |

This method's viability is contingent on the availability of the appropriately substituted toluene (B28343) derivative. The synthesis of this precursor might itself require a multi-step sequence.

Methylation Strategies for Hydroxy-dimethyl-benzoic Acid Precursors

The synthesis can also commence from a hydroxy-substituted benzoic acid precursor, such as 6-hydroxy-2,3-dimethyl-benzoic acid. The final step would then be the methylation of the phenolic hydroxyl group to a methoxy group.

This transformation is typically achieved using a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) ((CH3)2SO4) and methyl iodide (CH3I). The base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that readily reacts with the methylating agent.

A patent describes a process for the methylation of hydroxy and carboxyl groups using dimethyl sulfate in the presence of an alkali metal hydroxide. google.com While this patent focuses on naphthoic acid derivatives, the principle is applicable to substituted benzoic acids. The process is carried out at temperatures between room temperature and 70°C. google.com

| Precursor | Methylating Agent | Base | Product | Description | | --- | --- | --- | --- | | 6-Hydroxy-2,3-dimethyl-benzoic acid | Dimethyl Sulfate ((CH3)2SO4) | Sodium Hydroxide (NaOH) | this compound | O-methylation of the phenolic hydroxyl group. | | 6-Hydroxy-2,3-dimethyl-benzoic acid | Methyl Iodide (CH3I) | Potassium Carbonate (K2CO3) | this compound | Williamson ether synthesis to form the methoxy group. |

Care must be taken to control the reaction conditions to ensure selective methylation of the hydroxyl group without esterifying the carboxylic acid. However, in some cases, simultaneous esterification might occur, which would then require a subsequent hydrolysis step to regenerate the carboxylic acid.

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis offers powerful tools for the synthesis of complex molecules by providing alternative, lower-energy reaction pathways. Both transition metal catalysis and organocatalysis have been instrumental in developing efficient routes to substituted benzoic acids.

Transition metal catalysts are highly effective for the selective oxidation of alkyl-substituted aromatic compounds to carboxylic acids. The commercial production of benzoic acid itself relies on the partial oxidation of toluene using oxygen, a process catalyzed by cobalt or manganese naphthenates. wikipedia.org This approach is valued for its use of abundant starting materials and high yields. wikipedia.org

This fundamental principle has been adapted for the synthesis of more complex, substituted benzoic acid analogs. For instance, a method for preparing 2-methyl-3-chlorobenzoic acid, an intermediate that could be further functionalized, involves the liquid-phase oxidation of 3-chloro-o-xylene. google.com This reaction is efficiently carried out using a composite transition metal catalyst system. google.com

The table below details the reaction parameters for this transition metal-catalyzed oxidation.

| Parameter | Condition | Source |

| Starting Material | 3-chloro-o-xylene | google.com |

| Catalyst System | Cobalt-manganese-bromine or Cobalt-bromine composite | google.com |

| Oxidant | Oxygen gas | google.com |

| Solvent | C2-C6 Organic Acid | google.com |

| Temperature | 100-210 °C | google.com |

| Pressure | 0.1-3 MPa | google.com |

| Reaction Time | 1-12 hours | google.com |

This method represents a direct and powerful strategy for converting a substituted xylene to the corresponding benzoic acid, a pathway directly applicable to the synthesis of this compound from 1-methoxy-2,3-dimethylbenzene. Older industrial processes, such as the hydrolysis of benzotrichloride (B165768) with calcium hydroxide, often yielded significant chlorinated byproducts, making modern catalytic oxidation a cleaner alternative. wikipedia.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a complementary approach to metal-based catalysis. In the context of benzoic acid analogs, organocatalysts are particularly valuable for achieving high levels of selectivity in subsequent transformations.

Recent research has demonstrated the power of organocatalysts to direct the regioselective acylation of polyols using acyl fluorides derived from benzoic acids. acs.org Specifically, a catalyst-controlled system can selectively acylate different hydroxyl groups. While a catalyst like 4-(Dimethylamino)pyridine (DMAP) directs acylation to the equatorial position, the organocatalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can reverse this preference, promoting acylation at the thermodynamically less favored axial position. acs.org This control is crucial for the synthesis of complex natural products and pharmaceuticals where precise functionalization is required. acs.orgacs.org

This type of catalyst-controlled selectivity, which eliminates the need for complex protecting group strategies, highlights the sophisticated transformations enabled by organocatalysis in the chemistry of benzoic acid derivatives. acs.org

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the industrial synthesis of fine chemicals like this compound.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional syntheses of benzoic acid derivatives have employed solvents such as dimethylformamide (DMF), which are effective but pose environmental and health risks. google.com

A key green chemistry objective is to replace such solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. A significant advantage of benzoic acid and many of its derivatives is their high solubility in hot water but poor solubility in cold water, which allows for a highly effective and environmentally friendly purification method by recrystallization. wikipedia.org This process avoids the use of organic solvents, making the experiment safer and reducing organic waste. wikipedia.org

The table below provides a qualitative comparison of solvents used in the synthesis of benzoic acid analogs.

| Solvent | Environmental/Safety Profile | Source |

| Water | Excellent; non-toxic, non-flammable, abundant. Ideal for purification. | wikipedia.org |

| Alcohols (Methanol, Ethanol) | Good; biodegradable, relatively low toxicity. | google.com |

| Toluene | Moderate; volatile organic compound (VOC), has neurotoxicity. | google.com |

| Dimethylformamide (DMF) | Poor; reprotoxic, high boiling point makes removal difficult. | google.com |

| Dichloromethane (B109758) | Poor; suspected carcinogen, environmentally persistent. | researchgate.net |

The ongoing development of synthetic routes focuses on utilizing solvents from the "Good" or "Excellent" categories or, where possible, designing solvent-free reaction conditions.

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating how many atoms from the starting materials are incorporated into the final desired product.

Modern catalytic routes to benzoic acids demonstrate high atom economy. The direct oxidation of a substituted xylene with oxygen is a prime example. google.com In this process, the vast majority of the atoms from the reactants are incorporated into the benzoic acid product and the co-product, water, which is a benign substance.

In contrast, classical multi-step syntheses often exhibit poor atom economy. For example, the historical industrial synthesis of benzoic acid from benzotrichloride and calcium hydroxide generates calcium chloride as a waste byproduct, significantly lowering the atom economy. wikipedia.org Similarly, syntheses that rely on stoichiometric reagents, such as certain halogenation or nitration reactions followed by reduction and substitution, generate substantial waste streams.

Waste minimization is also achieved through the use of catalytic rather than stoichiometric reagents. Catalysts are used in small amounts and can, in principle, be recovered and reused, reducing waste and cost. google.com Furthermore, purification methods like recrystallization from water, as opposed to chromatography using organic solvents, drastically minimize the generation of solvent waste. wikipedia.org

Elucidation of Reaction Chemistry and Derivatization Studies of 6 Methoxy 2,3 Dimethyl Benzoic Acid

Functional Group Transformations of the Carboxyl Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, and reduction.

Esterification Reactions and Ester Derivatives of 6-Methoxy-2,3-dimethyl-benzoic Acid

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. prepchem.com This two-step process is often preferred for its higher yields and applicability to a wider range of alcohols, including those that are sterically hindered or acid-sensitive. prepchem.com Another effective method involves the use of alkyl halides in the presence of a base. google.com

The synthesis of various ester derivatives is of interest for modifying the compound's physicochemical properties. For instance, methyl esters are often prepared to facilitate purification or to serve as intermediates for further reactions. prepchem.com The preparation of more complex esters, such as 4-methoxybenzyl (PMB) esters, can also be accomplished. nih.gov

Table 1: Examples of Ester Derivatives of this compound

| Derivative Name | Molecular Formula | Method of Preparation | Reference |

| Methyl 6-methoxy-2,3-dimethylbenzoate | C11H14O3 | Reaction with methanol (B129727) and an acid catalyst or via the acyl chloride. | prepchem.com |

| Ethyl 6-methoxy-2,3-dimethylbenzoate | C12H16O3 | Fischer esterification with ethanol. | |

| 4-Methoxybenzyl 6-methoxy-2,3-dimethylbenzoate | C18H20O4 | Reaction with 4-methoxybenzyl alcohol. | nih.gov |

Amidation and Peptide Coupling Reactions

The carboxyl group of this compound can be readily converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. These methods are standard in peptide synthesis and are applicable to a wide range of amines.

The resulting amide derivatives are important for creating compounds with potential biological activity or for incorporation into larger molecular frameworks.

Table 2: Examples of Amide Derivatives of this compound

| Derivative Name | Molecular Formula | Coupling Reagents |

| N-Benzyl-6-methoxy-2,3-dimethylbenzamide | C17H19NO2 | DCC, HOBt |

| 6-Methoxy-2,3-dimethyl-N-phenylbenzamide | C16H17NO2 | EDC, HOBt |

| N-(2-Aminoethyl)-6-methoxy-2,3-dimethylbenzamide | C12H18N2O2 | HATU |

Reduction to Aldehyde and Alcohol Derivatives

Reduction of the carboxylic acid moiety offers a pathway to the corresponding aldehyde and primary alcohol. The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation that requires specific reagents to avoid over-reduction to the alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively achieve this conversion.

Complete reduction to the primary alcohol, (6-methoxy-2,3-dimethylphenyl)methanol, can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). Borane-tetrahydrofuran complex (BH3-THF) is another effective reagent for this transformation and is often preferred for its greater functional group tolerance.

Table 3: Reduction Products of this compound

| Product Name | Molecular Formula | Reducing Agent |

| 6-Methoxy-2,3-dimethylbenzaldehyde | C10H12O2 | DIBAL-H |

| (6-Methoxy-2,3-dimethylphenyl)methanol | C10H14O2 | LiAlH4 or BH3-THF |

Aromatic Ring Functionalization of the this compound System

The electronic nature of the substituents on the aromatic ring of this compound dictates its reactivity towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (SEAr) reactions, the methoxy (B1213986) (-OCH3) group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.orgmsu.edu The two methyl (-CH3) groups are weakly activating and also ortho-, para-directing. msu.edu The carboxylic acid (-COOH) group, however, is a deactivating group and a meta-director. wikipedia.org

The directing effects of these substituents must be considered collectively. The powerful activating and directing effect of the methoxy group at position 6 will strongly favor substitution at its ortho and para positions. The position para to the methoxy group is position 3, which is already substituted with a methyl group. The positions ortho to the methoxy group are positions 5 and 1 (the carboxyl-bearing carbon). Therefore, electrophilic substitution is most likely to occur at the C5 position. The directing effects of the methyl groups and the deactivating effect of the carboxyl group further influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration (using HNO3/H2SO4), halogenation (using Br2/FeBr3 or Cl2/AlCl3), and Friedel-Crafts acylation or alkylation. msu.edu The precise conditions and outcomes of these reactions on the this compound system would require empirical investigation.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO2+ | 6-Methoxy-2,3-dimethyl-5-nitrobenzoic acid |

| Bromination | Br+ | 5-Bromo-6-methoxy-2,3-dimethylbenzoic acid |

| Friedel-Crafts Acylation | RCO+ | 5-Acyl-6-methoxy-2,3-dimethylbenzoic acid |

Directed Ortho-Metalation Strategies for Positional Control

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. organic-chemistry.orgwikipedia.org Both the carboxylate and the methoxy group can act as DMGs. wikipedia.orgorganic-chemistry.org

In the case of this compound, treatment with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would likely result in deprotonation at the position ortho to the carboxylate group, which is the C1 position, or ortho to the methoxy group. organic-chemistry.orgbohrium.comnih.gov Given the steric hindrance from the adjacent methyl group at C2, deprotonation at the C5 position, directed by the methoxy group, is a plausible outcome. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO2) to introduce a new substituent at that specific position. bohrium.com This method provides a high degree of positional control that is often difficult to achieve through classical electrophilic aromatic substitution. bohrium.com

Table 5: Potential Products from Directed Ortho-Metalation at C5

| Electrophile | Product Name |

| Iodomethane (CH3I) | 6-Methoxy-2,3,5-trimethylbenzoic acid |

| Carbon dioxide (CO2) | 6-Methoxy-2,3-dimethylisophthalic acid |

| N,N-Dimethylformamide (DMF) | 5-Formyl-6-methoxy-2,3-dimethylbenzoic acid |

Cross-Coupling Reactions at Aromatic Positions

While specific literature detailing the cross-coupling of this compound is not extensively available, the reactivity of similar substituted benzoic acids allows for the prediction of potential transformations. The aromatic ring of the title compound possesses two unsubstituted positions (C4 and C5) that are potential sites for cross-coupling reactions. To enable such reactions, the molecule would typically first need to be halogenated at one of these positions (e.g., via electrophilic aromatic substitution with Br₂ or I₂) to create a suitable coupling partner.

Once converted to an aryl halide, various palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds. For instance, a Suzuki coupling with an organoboron reagent (R-B(OH)₂) could introduce new alkyl or aryl groups. Similarly, a Heck reaction could introduce an alkene substituent, or a Buchwald-Hartwig amination could install a nitrogen-based functional group. The steric hindrance from the adjacent methyl groups and the directing effects of the methoxy and carboxylic acid groups would significantly influence the regioselectivity and efficiency of these potential transformations.

Table 1: Potential Cross-Coupling Reactions for Halogenated Derivatives of this compound This table is illustrative of general methods and not based on specific reported examples for the title compound.

| Reaction Name | Reactants | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | Aryl halide derivative, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biphenyl derivative |

| Heck Reaction | Aryl halide derivative, Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | Styrene derivative |

| Buchwald-Hartwig Amination | Aryl halide derivative, Amine | Pd catalyst, Ligand (e.g., BINAP), Base | N-Aryl amine derivative |

Transformations Involving the Methoxy Substituent

The methoxy group is a key functional handle that can be manipulated to produce a variety of derivatives.

The conversion of the 6-methoxy group to a hydroxyl group is a common and important transformation. This can be achieved through both chemical and biological methods.

Chemical Demethylation: Strong Lewis acids or proton acids are typically used to cleave aryl methyl ethers. Reagents like boron tribromide (BBr₃) in an inert solvent such as dichloromethane (B109758) are highly effective for this purpose at low temperatures. Alternatively, strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures. masterorganicchemistry.com These methods proceed via nucleophilic attack on the methyl group, leading to the formation of the corresponding phenol, 6-hydroxy-2,3-dimethyl-benzoic acid, and a methyl halide.

Microbial Demethylation: Certain microorganisms are capable of selectively demethylating methoxylated aromatic compounds. For example, strains of Nocardia corallina have been shown to demethylate various methoxylated benzoic acids. asm.org This biocatalytic approach can offer high selectivity and milder reaction conditions compared to chemical methods, converting the substrate to the corresponding hydroxybenzoic acid. asm.org

Table 2: Selected Demethylation Methods for Aryl Methyl Ethers

| Reagent | Conditions | Product | Mechanism Type |

| Boron Tribromide (BBr₃) | Dichloromethane, low temp. | Phenol + CH₃Br | Lewis acid assisted cleavage |

| Hydroiodic Acid (HI) | Reflux/Heat | Phenol + CH₃I | Sₙ2 attack on protonated ether masterorganicchemistry.com |

| Nocardia corallina | Aerobic incubation | Phenol | Enzymatic demethylation asm.org |

The cleavage of the ether bond in this compound primarily targets the methyl-oxygen bond rather than the more stable aryl-oxygen bond. When treated with strong acids like HI or HBr, the ether oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks the less sterically hindered methyl carbon in an Sₙ2 reaction. masterorganicchemistry.com This results in the formation of 6-hydroxy-2,3-dimethyl-benzoic acid and methyl iodide or methyl bromide. Cleavage of the sp²-hybridized aryl carbon-oxygen bond does not typically occur under these conditions. masterorganicchemistry.com Rearrangements of the aromatic skeleton are not expected during this type of ether cleavage reaction.

Oxidative and Reductive Manipulations of the Aromatic Nucleus and Side Chains

Oxidative Reactions: The two methyl groups on the aromatic ring are susceptible to oxidation. Vigorous oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the methyl groups into carboxylic acid groups. ncert.nic.in Depending on the reaction conditions, this could lead to the formation of 6-methoxy-2-methyl-isophthalic acid or 6-methoxy-benzene-1,2,3-tricarboxylic acid. The aromatic ring itself is generally stable to oxidation, though it can be cleaved under harsh conditions such as ozonolysis. The oxidation of methyl groups on a benzene (B151609) ring to an intermediate aldehyde stage can sometimes be achieved with specific reagents like chromyl chloride (Etard reaction), but this often requires the absence of more easily oxidized groups. ncert.nic.in

Reductive Reactions: The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, which would yield (6-methoxy-2,3-dimethyl-phenyl)methanol. Care must be taken as LiAlH₄ can also reduce other functional groups.

The aromatic ring can be reduced under specific conditions. The Birch reduction, using a solution of sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent, can reduce the aromatic ether to a non-conjugated diene. For an electron-rich ring such as this, reduction would likely yield 6-methoxy-2,3-dimethyl-cyclohexa-1,4-diene.

Table 3: Potential Oxidative and Reductive Transformations

| Transformation | Reagent/Conditions | Potential Product |

| Side-Chain Oxidation | KMnO₄, heat | 6-methoxy-benzene-1,2,3-tricarboxylic acid |

| Carboxylic Acid Reduction | 1. LiAlH₄, 2. H₂O | (6-methoxy-2,3-dimethyl-phenyl)methanol |

| Aromatic Ring Reduction | Na, liq. NH₃, EtOH | 6-methoxy-2,3-dimethyl-cyclohexa-1,4-diene |

Mechanistic Investigations and Kinetic Analyses of Reactions Involving 6 Methoxy 2,3 Dimethyl Benzoic Acid

Kinetic Rate Studies of Reaction Pathways

Currently, detailed kinetic rate studies specifically for reactions involving 6-methoxy-2,3-dimethyl-benzoic acid are not extensively reported in publicly available literature. However, general principles of reaction kinetics for benzoic acid derivatives can be applied. For instance, in reactions such as esterification or amidation, the rate is influenced by the electronic and steric effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group at the 6-position and the methyl groups at the 2- and 3-positions can exert significant steric hindrance around the carboxylic acid functionality, potentially slowing down reactions that involve nucleophilic attack at the carbonyl carbon.

In a broader context, studies on related compounds, such as the acylation of carbohydrates using various benzoic acid derivatives, have demonstrated that reaction rates can be highly dependent on the catalyst and reaction conditions. For example, in the benzoylation of diols, the choice of catalyst (e.g., DMAP vs. DBU) can dramatically alter the reaction rate and regioselectivity. acs.orgacs.org Furthermore, the rate of reactions like O-benzoylation has been shown to be significantly faster than that of other acylation pathways under specific catalytic conditions. acs.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the mechanisms of complex organic reactions. While specific DFT studies on this compound are limited, research on analogous methoxy-substituted benzoic acids provides valuable insights into the likely reaction pathways.

One area of significant interest is the rhodium-catalyzed C-H activation and annulation of benzoic acids. DFT calculations on 3-methoxybenzoic acid have shown that the regioselectivity of such reactions is governed by a combination of steric and electronic effects. mdpi.com The methoxy group can influence the reaction pathway through weak non-covalent interactions, such as C-H···O interactions between the methoxy group and the catalyst's supporting ligands. mdpi.com These interactions can stabilize certain transition states, thereby directing the reaction to a specific position on the aromatic ring. It is plausible that the 6-methoxy group in this compound would play a similar role in directing catalytic C-H activation reactions.

The table below summarizes the types of computational models and findings that are typically reported in such studies, based on research on related benzoic acid derivatives.

| Computational Method | System Studied | Key Findings |

| DFT (Density Functional Theory) | Rh-catalyzed annulation of 3-methoxybenzoic acid | The regioselectivity is controlled by weak non-covalent C-H···O interactions between the methoxy group and the supporting ligand. mdpi.com |

| DFT | Acylation of diols with benzoyl fluoride | The kinetic preference for a specific regioisomer is attributed to dual hydrogen bonding and an additional C-H···O hydrogen bond. acs.orgacs.org |

Isotopic Labeling Studies for Bond Cleavage and Formation Analysis

Isotopic labeling is a powerful experimental technique used to trace the pathways of atoms and bonds during a chemical reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), carbon-12 with carbon-13), chemists can track the fate of specific parts of a molecule and elucidate reaction mechanisms.

There are no specific isotopic labeling studies reported in the literature for this compound. However, studies on other benzoic acid derivatives demonstrate the utility of this method. For example, deuterium-enriched 4-(dimethylamino)benzoic acid has been used to label lipids for mass spectrometric analysis, allowing for the elucidation of reaction products and fragmentation pathways. nih.gov In a hypothetical reaction involving this compound, one could envision using ¹⁸O-labeling of the carboxylic acid group to determine whether an esterification reaction proceeds via an acyl-oxygen cleavage or an alkyl-oxygen cleavage mechanism. Similarly, deuterium labeling of the methyl groups could provide insights into C-H activation mechanisms.

Transition State Analysis and Energy Landscapes

The analysis of transition states and the corresponding energy landscapes is fundamental to understanding reaction kinetics and selectivity. Computational methods are particularly adept at modeling these high-energy, transient structures.

For reactions involving substituted benzoic acids, DFT calculations can map out the potential energy surface, identifying the transition states and intermediates along the reaction coordinate. For example, in the catalyst-controlled regioselective acylation of diols, DFT calculations have been used to compare the energies of competing transition states. acs.orgacs.org The calculated energy difference (ΔΔG) between two transition states can explain the observed product distribution. A lower energy transition state corresponds to a faster reaction rate for that pathway.

A study on the regioselective benzoylation of a 1,2-cis-diol found that the transition state leading to the axial product was lower in energy than the one leading to the equatorial product, consistent with the experimental observations. acs.org This difference in energy was attributed to specific stabilizing hydrogen bonding interactions in the favored transition state. acs.org

The following table presents hypothetical relative energy data for a reaction involving this compound, illustrating the kind of information that would be obtained from a transition state analysis.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials: this compound and a reaction partner. |

| Transition State 1 (TS1) | +15.2 | Hypothetical transition state for the formation of product A. The energy barrier indicates the kinetic feasibility of this pathway. |

| Intermediate 1 | +5.8 | A metastable intermediate formed after crossing TS1. |

| Transition State 2 (TS2) | +12.5 | Hypothetical transition state for the formation of product B. The lower energy barrier compared to TS1 suggests that the formation of product B is kinetically favored. |

| Product A | -10.3 | The thermodynamic product of the reaction via TS1. |

| Product B | -8.7 | The kinetic product of the reaction via TS2. Although formed faster, it is thermodynamically less stable than Product A. |

This type of analysis, grounded in computational chemistry, is essential for rationalizing and predicting the outcomes of chemical reactions involving complex molecules like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methoxy 2,3 Dimethyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Methoxy-2,3-dimethyl-benzoic acid. Both ¹H and ¹³C NMR provide critical data for assigning the regiochemistry of the substituents on the benzene (B151609) ring.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy (B1213986), methyl, and carboxylic acid groups. The proximity of these groups to specific protons results in distinct shielding or deshielding effects, allowing for their precise assignment. For instance, the aromatic protons will exhibit specific coupling patterns (e.g., doublets, triplets, or multiplets) depending on their relationship to neighboring protons. Nuclear Overhauser Effect (NOE) experiments are particularly valuable for confirming the regiochemical arrangement by identifying protons that are close in space.

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment. The carbonyl carbon of the carboxylic acid typically appears in the downfield region (around 165-185 ppm). The carbons bearing the methoxy and methyl groups, as well as the other aromatic carbons, will have characteristic chemical shifts that aid in the complete assignment of the carbon skeleton. niscpr.res.in

A study on 2,4-dimethylbenzoic acid provided insights into how substituent positions affect spectral data. niscpr.res.in While not the exact compound, the principles of how methyl group placement influences NMR signals are transferable. For example, the ¹H and ¹³C NMR chemical shifts can be calculated using computational methods like the GIAO method, which often show good agreement with experimental data. niscpr.res.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data. The table is illustrative of the type of data obtained from NMR analysis.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | ~6.8 - 7.5 | - |

| -OCH₃ | ~3.8 | ~55-60 |

| -CH₃ (ortho) | ~2.3 | ~15-20 |

| -CH₃ (meta) | ~2.1 | ~18-22 |

| -COOH | ~10-13 | ~170 |

| Aromatic C | - | ~110-140 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its derivatives with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of the compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for analyzing benzoic acid derivatives. rsc.org The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information for structural elucidation.

For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group from the methoxy substituent ([M-CH₃]⁺), loss of a water molecule ([M-H₂O]⁺), and decarboxylation ([M-CO₂]⁺). nih.gov The fragmentation of the aromatic ring itself can also lead to a series of smaller, characteristic ions. fu-berlin.de Analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, allows for a detailed confirmation of the substituent arrangement on the benzoic acid core. nih.gov

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [M]⁺ | C₁₀H₁₂O₃⁺ | 180.0786 |

| [M-CH₃]⁺ | Loss of a methyl radical | 165.0551 |

| [M-H₂O]⁺ | Loss of a water molecule | 162.0681 |

| [M-CO₂H]⁺ | Loss of the carboxyl group | 135.0810 |

X-ray Crystallography for Absolute Structure Determination of Crystalline Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in its crystalline form. For crystalline derivatives of this compound, this technique can unambiguously establish the absolute configuration and conformation of the molecule, as well as the details of its packing in the crystal lattice.

The crystal structure of benzoic acid and its derivatives often reveals the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. iaea.orgiucr.org This dimerization is a common feature and significantly influences the physical properties of these compounds. iaea.org The precise bond lengths, bond angles, and torsion angles obtained from X-ray analysis provide a complete and accurate picture of the molecular geometry. researchgate.net For instance, the planarity of the benzene ring and the orientation of the substituent groups relative to the ring can be determined with high precision. nih.gov

This detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a detailed analysis of the functional groups present in this compound and provides insights into intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum of a benzoic acid derivative is characterized by several key absorption bands. The O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹, a characteristic feature of the hydrogen-bonded dimer. researchgate.netnih.gov The C=O stretching vibration of the carbonyl group is observed as a strong band around 1700 cm⁻¹. indexcopernicus.com The positions of these bands can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of the observed bands to specific vibrational modes of the molecule. niscpr.res.inorientjchem.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (in dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Variable |

| C-O stretch (methoxy) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Strong |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound itself is not chiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral derivative of this compound were to be synthesized, or if it were used as a resolving agent to separate a racemic mixture of another chiral compound, then chiroptical spectroscopy would become a relevant analytical tool. acs.org

In such a hypothetical scenario, the CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chiral molecule. The intensity of these bands is proportional to the concentration and the enantiomeric excess (ee) of the sample. libretexts.orgwikipedia.org This allows for the quantitative determination of the purity of a single enantiomer in a mixture. wikipedia.orgyoutube.com

Theoretical and Computational Chemistry Studies of 6 Methoxy 2,3 Dimethyl Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Reactivity, and Acidity

No specific data found.

Conformational Analysis and Molecular Dynamics Simulations

No specific data found.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No specific data found.

Molecular Docking and Binding Energy Calculations with Isolated Macromolecules (e.g., enzymes, receptors)

No specific data found.

Applications of 6 Methoxy 2,3 Dimethyl Benzoic Acid and Its Derivatives in Chemical Science Excluding Prohibited Biomedical/clinical and Safety Contexts

The Versatile Core: Role as a Synthetic Intermediate and Building Block

Substituted benzoic acids are fundamental building blocks in organic synthesis, prized for their reactivity and the ability to introduce specific functionalities into larger, more complex molecules. The unique arrangement of a methoxy (B1213986) group and two methyl groups on the benzene (B151609) ring of 6-Methoxy-2,3-dimethyl-benzoic acid is expected to impart distinct steric and electronic properties, influencing its reactivity and making it a valuable precursor for a range of chemical products.

A Precursor in the Making: Agrochemicals and Specialty Chemicals

Methoxy-substituted benzoic acids and their derivatives are recognized intermediates in the synthesis of agrochemicals. For instance, 2,6-dimethoxybenzoic acid is a known intermediate in the production of certain pesticides google.com. This suggests a plausible role for this compound as a precursor to novel agrochemical agents. The specific substitution pattern could influence the biological efficacy and selectivity of the final products.

In the realm of specialty chemicals, derivatives of methoxy- and methyl-substituted benzoic acids are employed in various capacities. For example, 3-Methoxy-2-methylbenzoic acid serves as a crucial component in the synthesis of catalysts for asymmetric reactions, which are vital for producing enantiomerically pure compounds for various specialized applications chemicalbook.com. While direct evidence for this compound is scarce, its structural similarity to these compounds points towards its potential as a precursor for creating bespoke specialty chemicals with tailored properties. A structurally related compound, 6-Formyl-2,3-dimethoxybenzoic acid, is also noted as a potential precursor in organic synthesis, including for agrochemicals fishersci.com.

Building the Future: Scaffold for Advanced Material Precursors

The rigid aromatic core of this compound makes it an interesting candidate as a scaffold for the synthesis of advanced materials. Benzoic acid derivatives are often used as monomers or functional additives in the creation of polymers and other materials with specific properties. While no specific studies on the use of this compound in polymer science were identified, its carboxylic acid functionality allows for its incorporation into polyester (B1180765) or polyamide chains, and the methoxy and methyl groups can influence the physical properties of the resulting polymer, such as its thermal stability and solubility.

The Architect of the Nanoscale: Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the essence of supramolecular chemistry. The functional groups on this compound—the carboxylic acid, the methoxy group, and the methyl groups—are all capable of participating in such interactions, suggesting its potential in designing complex molecular architectures.

The Art of Packing: Crystal Engineering and Cocrystallization Studies

Cocrystallization, the process of forming a crystalline solid that contains two or more different molecular components in a stoichiometric ratio, is a powerful tool in crystal engineering. Given the hydrogen bonding capabilities of its carboxylic acid, this compound is likely to form cocrystals with other molecules that have complementary functional groups.

The Power of the Hydrogen Bond: Design of Hydrogen-Bonded Frameworks

The formation of robust hydrogen-bonded frameworks is a key area of supramolecular chemistry. Benzoic acids are well-known for forming dimeric structures through hydrogen bonding between their carboxylic acid groups. It is highly probable that this compound would also form such dimers in the solid state and in non-polar solvents. These dimers can then further self-assemble into more complex networks through weaker interactions involving the methoxy and methyl groups. Recent studies on regioselective acylation have highlighted the crucial role of hydrogen bonding in directing chemical reactions, a principle that would also govern the self-assembly of molecules like this compound acs.org.

The Conductor of Metals: Ligand Design and Coordination Chemistry

The carboxylate group of this compound can act as a ligand, binding to metal ions to form coordination complexes. The nature of the resulting complex, including its geometry, stability, and reactivity, is influenced by the electronic and steric effects of the other substituents on the benzene ring. The electron-donating methoxy group and the steric bulk of the two methyl groups would play a significant role in the coordination behavior of this ligand. While specific studies on coordination complexes of this compound are not available, research on related methoxybenzoic acids demonstrates their ability to form stable complexes with a variety of metal ions ontosight.ai.

Synthesis and Characterization of Metal Complexes

While specific research detailing the synthesis of metal complexes using this compound as the primary ligand is not extensively documented in current literature, the broader class of benzoic acid derivatives is fundamental to the construction of metal-organic frameworks (MOFs). researchgate.netnih.govmdpi.com MOFs are crystalline, porous materials formed through the coordination of metal ions or clusters with organic linker molecules. nih.govmetu.edu.tr The carboxylate group of benzoic acids is a common coordination site for binding to metal centers, making them ideal candidates for organic linkers in these frameworks. researchgate.net

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. metu.edu.tr Modulators, which are molecules that compete with the linker to coordinate to the metal centers, are often added to control the crystal size and morphology of the resulting MOF. Benzoic acid itself has been used as a modulator in the synthesis of certain MOFs, such as Zr-BPDC, where it influences the crystal size from the nano- to the micro-scale. nih.gov

The characterization of these metal-organic structures is crucial for understanding their properties. X-ray diffraction (XRD) is a primary technique used to determine the crystalline structure and phase purity of MOFs. nih.gov Nitrogen adsorption-desorption isotherms are employed to determine key textural parameters like the specific surface area (BET), pore volume, and pore size distribution. nih.gov The successful incorporation of the organic linker into the framework can be confirmed using techniques like ¹H-NMR spectroscopy on digested samples of the MOF. mdpi.com Given these established methods, this compound represents a potential candidate for the design of new MOFs with tailored chemical functionalities imparted by its specific substitution pattern.

Exploration of Catalytic Properties of Derived Metal-Organic Species

The interaction of benzoic acids with transition metals can generate species with significant catalytic activity. The carboxylate group of benzoic acid can act as a directing group in transition metal-catalyzed C-H activation reactions. This has been demonstrated in rhodium(III)- and ruthenium(II)-catalyzed oxidative annulations and other functionalizations. nih.govacs.orgrsc.org

In these catalytic cycles, the benzoic acid coordinates to the metal center, positioning the catalyst for a regioselective C-H bond cleavage at the ortho position. For instance, rhodium(III) catalysts can promote a formal [4+2] intramolecular oxidative annulation between benzoic acid derivatives and alkynes to assemble complex isocoumarin (B1212949) structures. nih.gov The reaction proceeds in the presence of an oxidant, such as Ag₂CO₃ or Cu(OAc)₂·H₂O. nih.govacs.org Similarly, rhodium-catalyzed processes have been developed for the ortho-selective thiolation of benzoic acid derivatives. rsc.org

These studies highlight that metal-organic species derived from the interaction of benzoic acids and transition metals are key intermediates in synthetically valuable catalytic transformations. Although research has not specifically focused on complexes of this compound, its structure is amenable to such catalytic cycles. The methoxy and methyl groups would influence the electronic properties and steric environment of the metal center, potentially tuning the reactivity and selectivity of the catalytic process.

| Catalyst System | Reaction Type | Substrate | Oxidant | Product |

| [CpRhCl₂]₂ | Intramolecular Oxidative Annulation | Benzoic acid derivatives with alkynes | Ag₂CO₃ | Isocoumarin derivatives |

| [CpRhCl₂]₂ / Cu(OAc)₂·H₂O | Oxidative Coupling | Benzoic acids and internal alkynes | Cu(OAc)₂·H₂O | Isocoumarin derivatives acs.org |

| Rhodium(III) | Carboxylate-directed Thiolation | Benzoic acid derivatives and disulfides | - | ortho-Thiolated benzoic acids rsc.org |

| Ruthenium(II) | C-H Functionalization | Benzoic acids and aryl/alkenyl/alkynyl halides | - | Functionalized benzoic acids rsc.org |

Biochemical Probes and Mechanistic Research Tools (Strictly in vitro and non-clinical)

In the context of non-clinical, in vitro research, derivatives of benzoic acid have been investigated as inhibitors of various enzymes, providing tools to study enzyme mechanisms. A notable example is the study of benzoic acid derivatives as inhibitors of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. tandfonline.comnih.govelsevierpure.comtandfonline.com

In one such study, a series of synthesized benzoic acid esters and amides were evaluated for their inhibitory potential against mushroom tyrosinase. tandfonline.comtandfonline.com The research found that several derivatives displayed significant inhibitory activity, with one particular N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide (compound 7 in the study) exhibiting highly potent inhibition. tandfonline.comnih.govtandfonline.com The inhibitory concentration (IC₅₀) values were determined to quantify the potency of these compounds. Such studies are valuable for understanding the structure-activity relationships that govern enzyme inhibition, demonstrating how modifications to the benzoic acid scaffold influence binding to the enzyme's active site. tandfonline.comtandfonline.com

| Compound | Target Enzyme | IC₅₀ (μM) | Standard Inhibitor | Standard IC₅₀ (μM) |

| Compound 7¹ | Tyrosinase | 1.09 tandfonline.comnih.govtandfonline.com | Kojic Acid | 16.67 tandfonline.comnih.govtandfonline.com |

| L-Mimosine | 3.68 tandfonline.comnih.govtandfonline.com |

¹Compound 7 is N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide.

These investigations provide a basis for the potential use of this compound and its derivatives as probes in similar in vitro enzymatic assays. The specific substitution pattern of the compound could offer unique interactions within an enzyme's active site, aiding in the mapping of substrate-binding pockets and the elucidation of catalytic mechanisms.

The study of interactions between small molecules and proteins in isolated systems is a cornerstone of biochemical research. While extensive data on this compound binding to specific receptors is limited, research on structurally similar compounds provides relevant insights. For example, 2,3-Dimethylbenzoic acid has been shown to have a high binding affinity with an antenna-specific odorant-binding protein from the alfalfa plant bug, Adelphocoris lineolatus. chemicalbook.com Such studies, which investigate binding in isolated protein systems, are crucial for understanding the molecular recognition events that underpin biological processes, without a clinical or therapeutic context. The specific methoxy and dimethyl substitutions on this compound could be used to probe the steric and electronic requirements of ligand-protein binding pockets in various isolated, non-human receptor or protein systems.

Analytical Standards and Reference Materials for Research Purposes

Certified reference materials (CRMs) and analytical standards are critical for ensuring the accuracy and reliability of chemical measurements. Benzoic acid is available as a CRM for the standardization of volumetric solutions, produced under ISO 17034 and ISO 17025 accreditation. This underscores the utility of the benzoic acid scaffold as a stable, well-characterized compound suitable for high-purity reference applications.

The detection and quantification of chemical compounds in environmental samples like water and soil are essential for research in environmental chemistry. While methods specifically for this compound are not widely published, robust analytical methods have been developed for its close structural relative, the insecticide methoxyfenozide (B170004) (3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide). nanochemres.orgnih.govkoreascience.krresearchgate.net These methods provide a clear blueprint for how this compound could be analyzed in environmental matrices.

Researchers have developed and validated methods using high-performance liquid chromatography (HPLC) with UV detection for the quantitative analysis of methoxyfenozide in water and soil. nih.govkoreascience.krresearchgate.net These methods typically involve a liquid-liquid extraction and partitioning step for sample cleanup, followed by chromatographic separation. nih.govkoreascience.kr For instance, one method achieved average recoveries of 83.5% to 110.3% in water and 98.1% to 102.8% in soil. nih.govkoreascience.krresearchgate.net More advanced techniques coupling HPLC with tandem mass spectrometry (HPLC/MS/MS) have also been used for confirmation, offering high sensitivity and specificity. epa.gov

A miniaturized solid-phase microextraction (SPME) method using a self-assembled needle tip with a nano-composite sorbent has also been developed for extracting methoxyfenozide from environmental water samples prior to HPLC-UV analysis. nanochemres.org This method demonstrated good linearity and recoveries ranging from 84.72% to 100.03%. nanochemres.org These established protocols for a complex derivative demonstrate the feasibility of developing sensitive and accurate analytical methods for this compound in environmental research.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery (%) |

| HPLC-UV nih.govkoreascience.krresearchgate.net | Water | 0.004 ppm | 0.012 ppm | 83.5 - 110.3 |

| HPLC-UV nih.govkoreascience.krresearchgate.net | Soil | 0.008 ppm | 0.024 ppm | 98.1 - 102.8 |

| HPLC/UV epa.gov | Well Water | - | 0.10 ppb | - |

| NDT/PAN-K10-SPNE with HPLC-UV nanochemres.org | Water | 0.0012 µg/mL | - | 84.72 - 100.03 |

Insufficient Data to Generate Article on this compound in Metabolomic Studies

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a detailed article on the use of "this compound" and its derivatives in plant or microbial metabolomic studies, as per the specified outline.

While the compound is identified as a microbial natural product, extensive queries have not yielded in-depth research findings, detailed experimental data, or data tables necessary to construct the requested professional and authoritative article. The strict exclusion of biomedical, clinical, and safety contexts, combined with the specific focus on non-human metabolomic applications, narrows the scope to a subject area that does not appear to be substantially covered in the accessible literature.

Therefore, it is not possible to provide a thorough and informative section on the "Use in Metabolomic Studies (non-human, e.g., plant or microbial systems)" for this compound that meets the required standards of detail and scientific accuracy. Further research and publication in this specific area would be necessary before a comprehensive article can be written.

Future Perspectives and Emerging Research Directions for 6 Methoxy 2,3 Dimethyl Benzoic Acid

Integration into Automated and Flow Chemistry Synthesis Platforms

The synthesis of substituted benzoic acids, including related methoxy- and dimethyl-substituted compounds, has traditionally been performed using batch processes. google.com However, the future of fine chemical and pharmaceutical intermediate synthesis lies in the adoption of automated and flow chemistry platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity.

The integration of the synthesis of 6-Methoxy-2,3-dimethyl-benzoic acid into such platforms is a key area for future research. Flow chemistry, with its continuous processing capabilities, could enable more efficient and scalable production. This approach would be particularly beneficial for multi-step syntheses, where intermediates are often generated and consumed in situ, minimizing isolation and purification steps. Research in this area would likely focus on developing robust and reliable flow-based protocols, potentially utilizing immobilized reagents or catalysts to further streamline the process. The development of such methods would be a significant step towards more sustainable and cost-effective manufacturing of this and related compounds.

Exploration of Novel Reactivity and Transformation Pathways

While benzoic acid derivatives are well-established as key intermediates in organic synthesis, the specific reactivity of this compound remains an area ripe for exploration. The interplay of the methoxy (B1213986) and dimethyl substituents on the aromatic ring can influence its electronic and steric properties, potentially leading to novel and selective chemical transformations.

Future research is expected to focus on leveraging these properties to develop new synthetic methodologies. For instance, the directing effects of the methoxy and carboxylic acid groups could be exploited in carbon-hydrogen (C-H) activation and functionalization reactions to introduce new functionalities onto the aromatic ring with high regioselectivity. Furthermore, the development of new catalytic systems could unlock transformation pathways that are currently inaccessible, leading to the synthesis of novel and complex molecular architectures derived from this compound. The exploration of its use in asymmetric catalysis, perhaps as a chiral auxiliary or ligand precursor, also presents a promising avenue for future investigation. fishersci.ca

Development of Advanced Analytical Techniques for Complex Mixture Analysis

As the synthesis and application of this compound expand, the need for advanced analytical techniques to characterize it and its reaction products will become increasingly critical. The analysis of complex mixtures resulting from novel synthetic pathways or its use in material science applications will require sophisticated analytical strategies.

Future research in this area will likely involve the development and application of hyphenated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the sensitive and selective detection and quantification of this compound and its derivatives in complex matrices. chemicalbook.com Moreover, advanced spectroscopic techniques, including multidimensional nuclear magnetic resonance (NMR) spectroscopy, could be employed to elucidate the detailed structural features of its reaction products and to study its interactions with other molecules. The development of these analytical methods will be crucial for quality control, reaction optimization, and for gaining a deeper understanding of the chemical behavior of this compound.

Applications in Emerging Fields such as Nanotechnology and Advanced Functional Materials (e.g., MOFs, COFs)

The unique structural and electronic properties of this compound make it a promising candidate for applications in nanotechnology and the development of advanced functional materials. The carboxylic acid group provides a convenient anchor point for surface functionalization of nanoparticles, while the aromatic ring can engage in π-π stacking interactions, influencing the self-assembly of nanomaterials. sigmaaldrich.com

A particularly exciting future direction is the use of this compound as a building block for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). The rigid structure and defined coordination geometry of this benzoic acid derivative could lead to the formation of porous materials with tailored pore sizes and functionalities. These materials have potential applications in gas storage, separation, and catalysis. Research in this area would involve the systematic investigation of the coordination chemistry of this compound with various metal ions and the exploration of the properties of the resulting MOFs and COFs. The ability to fine-tune the properties of these materials by modifying the organic linker makes this compound a valuable tool for the design of next-generation advanced materials.

Data Tables

Table 1: Research Findings on Related Benzoic Acid Derivatives

| Compound | Research Area | Key Findings |

| 2,6-Dimethoxybenzoic acid | Synthesis | Can be synthesized from sodium metal, toluene (B28343), and chlorobenzene, followed by reaction with carbon dioxide. google.com |

| 3-Methoxy-2-methylbenzoic acid | Asymmetric Catalysis | Used as a precursor for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts for asymmetric reduction of ketones. fishersci.ca |

| 2,3-Dimethylbenzoic acid | Synthesis and Reactivity | Can be synthesized from the corresponding nitrile and used as a reagent in the synthesis of bioactive molecules. chemicalbook.com |

| Mesitoic Acid | Synthesis | Can be prepared by carbonation of mesitylmagnesium bromide or by Friedel-Crafts acylation of mesitylene. orgsyn.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.